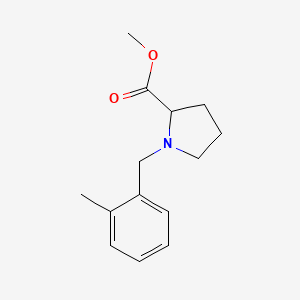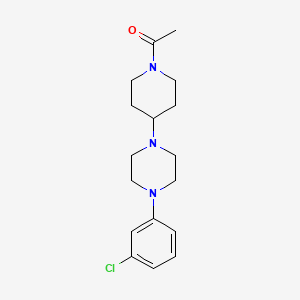
1-(2-bromo-4,5-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide
Übersicht
Beschreibung
1-(2-bromo-4,5-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as "BDP" is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperidinecarboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Wirkmechanismus
The exact mechanism of action of BDP is not fully understood, but it is believed to act on the dopamine and opioid systems in the brain. BDP has been shown to increase dopamine release in the nucleus accumbens, which is a key area involved in reward and addiction. It has also been shown to activate the mu-opioid receptor, which is involved in pain management and the reward system.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the nucleus accumbens, reduce drug-seeking behavior, and inhibit the growth of cancer cells. It has also been shown to reduce pain and inflammation, and to have potential as an antidepressant.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDP in lab experiments is its potential as a tool for studying the dopamine and opioid systems in the brain. It has also been shown to have potential therapeutic applications in a variety of fields. However, one limitation of using BDP in lab experiments is that its mechanism of action is not fully understood, and more research is needed to determine its exact effects.
Zukünftige Richtungen
There are a number of potential future directions for research on BDP. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, more research is needed to determine its exact mechanism of action and potential therapeutic applications in other fields, such as pain management and depression.
Wissenschaftliche Forschungsanwendungen
BDP has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and pain management. In neuroscience, BDP has been shown to have potential as a treatment for addiction, as it has been found to reduce drug-seeking behavior in animal models. In cancer research, BDP has been studied for its potential to inhibit the growth of cancer cells. In pain management, BDP has been studied for its potential to reduce pain and inflammation.
Eigenschaften
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O3/c1-5-22(6-2)19(23)14-8-7-9-21(12-14)13-15-10-17(24-3)18(25-4)11-16(15)20/h10-11,14H,5-9,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTRSILQIARTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4,5-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-chlorophenyl)ethyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3849913.png)


![2-[(2,5-dimethylbenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3849939.png)
![2-{propyl[4-(trifluoromethoxy)benzyl]amino}ethanol](/img/structure/B3849940.png)
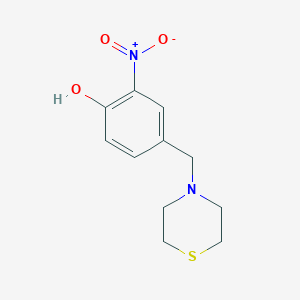
![(3S*,4R*)-1-[(2-aminopyridin-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3849947.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-ethylpiperazine](/img/structure/B3849953.png)
![4-{3-[(3-fluorobenzyl)amino]butyl}phenol](/img/structure/B3849959.png)
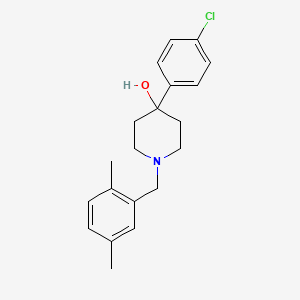
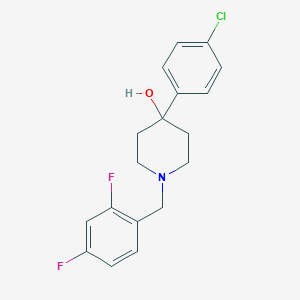
![1'-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,4'-bipiperidine](/img/structure/B3849987.png)
